

Application Notes and Protocols for Mouse Chemerin ELISA Kit

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Compound of Interest

Compound Name: Chemerin-9, Mouse

Cat. No.: B2739481

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For Serum and Plasma Samples

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a typical Mouse Chemerin ELISA (Enzyme-Linked Immunosorbent Assay) kit for the quantitative determination of mouse chemerin concentrations in serum and plasma samples.

Introduction

Chemerin, also known as Retinoic Acid Receptor Responder Protein 2 (RARRES2), is a secreted protein that plays a significant role in adipogenesis, inflammation, and glucose metabolism.^[1] It is initially synthesized as an inactive precursor, pro-chemerin, and is activated through proteolytic cleavage. Chemerin exerts its effects by binding to three G protein-coupled receptors: ChemR23 (CMKLR1), GPR1, and CCRL2.^[1] Given its involvement in various physiological and pathological processes, accurate quantification of chemerin levels in biological samples is crucial for research in areas such as obesity, metabolic syndrome, and inflammatory diseases.

This document provides detailed protocols for sample preparation and a general ELISA procedure, along with performance characteristics of commercially available kits.

Data Presentation

The following tables summarize the quantitative data from various commercially available Mouse Chemerin ELISA kits, providing a comparative overview of their performance characteristics.

Table 1: General Performance Characteristics of Mouse Chemerin ELISA Kits

Manufacturer/Kit	Assay Type	Sensitivity	Assay Range (pg/mL)
Abcam (ab204520)	Sandwich ELISA	= 1.75 pg/mL	14.06 - 900
Proteintech (KE10074)	Sandwich ELISA	1.9 pg/mL	15.6 - 1000
R&D Systems (MCHM00)	Sandwich ELISA	3.47 pg/mL	46.9 - 3000
Elabscience (E-EL-M0015)	Sandwich ELISA	28.13 pg/mL	46.88 - 3000
Innovative Research	Sandwich ELISA	<20 pg/ml	780 - 50000
Biomatik	Sandwich ELISA	0.32 ng/mL	0.78 - 50

Table 2: Precision Data for Mouse Chemerin ELISA Kits

Manufacturer/Kit	Sample Type	Intra-Assay Precision (CV%)	Inter-Assay Precision (CV%)
Proteintech (KE10074)	Mouse Serum	3.5, 3.2, 2.3	4.9, 3.2, 3.3
Abcam (ab204520)	Mouse Serum	Not Specified	2.49
R&D Systems (MCHM00)	Not Specified	Not Specified	Not Specified
FineTest	Serum, EDTA Plasma, Heparin Plasma	< 8%	< 10%

Table 3: Recovery and Linearity Data for Mouse Chemerin ELISA Kits

Manufacturer/Kit	Sample Type	Average Recovery (%)	Linearity
Proteintech (KE10074)	Mouse Serum	93% (Range: 80%-109%)	Not Specified
Abcam (ab204520)	Serum	95% (Range: 86%-101%)	Dilution series showed good linearity
R&D Systems (MCHM00)	Not Specified	Not Specified	Serially diluted samples showed good linearity
FineTest	Serum, EDTA Plasma, Heparin Plasma	93%, 94%, 96% respectively	Good linearity observed at 1:2, 1:4, and 1:8 dilutions

Experimental Protocols

Sample Preparation

Proper sample collection and preparation are critical for accurate and reproducible results.

a. Serum Preparation

- Collect whole blood in a serum separator tube (SST) or a tube without anticoagulant.
- Allow the blood to clot by leaving it undisturbed at room temperature for 30 minutes to 2 hours.[\[2\]](#)[\[3\]](#)
- Centrifuge the clotted blood at 1,000-2,000 x g for 10-20 minutes at 4°C.[\[3\]](#)
- Carefully collect the supernatant (serum) and transfer it to a clean tube.
- If not assaying immediately, aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[2\]](#)

b. Plasma Preparation

- Collect whole blood into tubes containing an anticoagulant such as EDTA, heparin, or citrate.
- Gently mix the blood with the anticoagulant.
- Centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C within 30 minutes of collection.^[4]
- Carefully collect the supernatant (plasma) and transfer it to a clean tube.
- If not assaying immediately, aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.^[4]

General ELISA Protocol (Sandwich ELISA)

This protocol provides a general workflow for a typical sandwich ELISA. Refer to the specific kit manual for detailed instructions, including reagent volumes and incubation times.

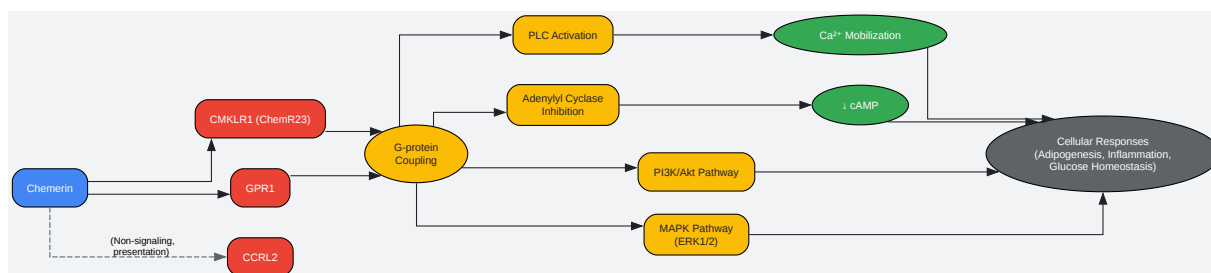
- **Reagent Preparation:** Bring all reagents and samples to room temperature before use. Prepare standards, wash buffer, and other reagents as instructed in the kit manual.
- **Standard and Sample Addition:** Add standards and prepared samples to the appropriate wells of the microplate, which has been pre-coated with a capture antibody specific for mouse chemerin.
- **Incubation:** Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature). During this step, the chemerin in the samples binds to the immobilized capture antibody.
- **Washing:** Aspirate the liquid from each well and wash the plate multiple times with the prepared wash buffer. This removes any unbound substances.
- **Detection Antibody Addition:** Add the biotinylated detection antibody to each well.
- **Incubation:** Cover the plate and incubate as directed. The detection antibody binds to a different epitope on the captured chemerin.
- **Washing:** Repeat the washing step to remove unbound detection antibody.

- **Streptavidin-HRP Addition:** Add Streptavidin-HRP conjugate to each well.
- **Incubation:** Cover the plate and incubate. The streptavidin-HRP binds to the biotinylated detection antibody.
- **Washing:** Repeat the washing step to remove unbound Streptavidin-HRP.
- **Substrate Addition:** Add the substrate solution (e.g., TMB) to each well. This will react with the HRP to produce a color change.
- **Incubation:** Incubate the plate in the dark for a specified time to allow for color development.
- **Stop Reaction:** Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
- **Read Plate:** Measure the optical density (OD) of each well at 450 nm using a microplate reader.
- **Data Analysis:** Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of chemerin in the samples.

Mandatory Visualizations

Chemerin Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of chemerin to its receptors.

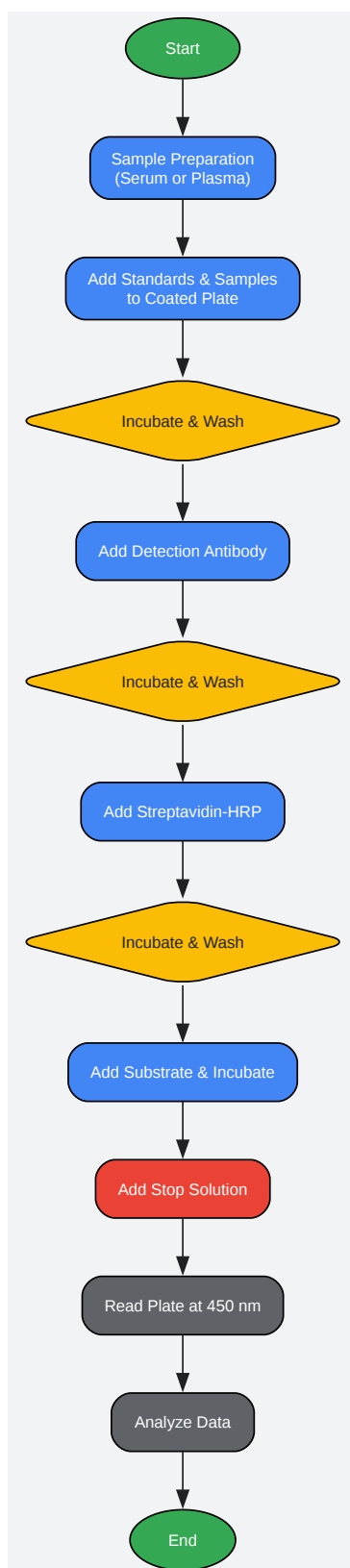


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Caption: Chemerin signaling pathway overview.

Experimental Workflow

The diagram below outlines the major steps involved in the Mouse Chemerin ELISA protocol.



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Caption: General Sandwich ELISA workflow.

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